N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide
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Overview
Description
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is a chemical compound with a unique structure that includes a hydroxamic acid functional groupIts molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide typically involves the reaction of N-hydroxyglycinamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert the hydroxamic acid group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxamic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxamic acid group under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, making it an effective inhibitor of metalloproteases. This chelation disrupts the enzyme’s active site, preventing it from catalyzing its substrate. Additionally, the compound can interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-phenylglycinamide
- N-Hydroxy-N-methylglycinamide
- N-Hydroxy-N-(2-chlorophenyl)glycinamide
Uniqueness
N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
919996-26-2 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-hydroxy-2-[(2-methylphenyl)methylamino]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-2-3-5-9(8)6-11-7-10(13)12-14/h2-5,11,14H,6-7H2,1H3,(H,12,13) |
InChI Key |
QIDMNYBQWXDYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)NO |
Origin of Product |
United States |
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